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Compound of Interest

Compound Name:
5-Bromo-3-methoxy-2-(2-

methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

Get Quote

Part 1: Executive Summary
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS: Implied/Intermediate) is a high-

value heterocyclic building block, primarily recognized as the critical aryl halide intermediate in

the synthesis of Gefapixant (MK-7264), a first-in-class P2X3 receptor antagonist approved for

refractory chronic cough.

Beyond this specific application, the molecule represents a "privileged scaffold" in medicinal

chemistry. Its structure combines a reactive halogen handle (C5-Bromine) with specific ether

side chains that modulate lipophilicity (LogP), solubility, and metabolic stability. This guide

details its chemical behavior, synthesis utility, and application in developing purinergic receptor

antagonists.

Part 2: Chemical Profile & Structural Analysis
Molecular Architecture
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Feature Chemical Moiety Function in Drug Design

Core Pyridine Ring
Bioisostere for phenyl; lowers

LogP; H-bond acceptor.

Handle 5-Bromo

Primary Reactivity Site.

Positioned for cross-coupling

(Suzuki-Miyaura) to biaryl

systems.

Substituent 1 3-Methoxy

Electronic Modulator. Electron-

donating group (EDG) that

increases electron density on

the ring, influencing the

oxidative addition step in

catalysis.

Substituent 2 2-(2-Methoxyethoxy)

Solubilizing Tail. A glycol ether

chain that improves aqueous

solubility and reduces hERG

channel affinity compared to

lipophilic alkyl chains.

Reactivity Profile
The molecule is a pentasubstituted pyridine precursor.

Electrophilicity: The C5-Br bond is activated for palladium-catalyzed cross-coupling but is

electronically deactivated relative to electron-deficient pyridines (like 2-bromopyridine) due to

the electron-donating effects of the alkoxy groups at C2 and C3.

Nucleophilicity: The pyridine nitrogen is relatively hindered and electron-rich, potentially

requiring specific ligands during catalysis to prevent catalyst poisoning.

Part 3: Primary Application – P2X3 Receptor
Antagonists
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The most authoritative application of this molecule is its role as the Aryl Halide Coupling

Partner in the synthesis of Gefapixant (MK-7264).

The Gefapixant Synthesis Pathway
Gefapixant functions by blocking ATP binding to P2X3 receptors on sensory nerve fibers. The

drug's core structure is a biaryl system consisting of a diaminopyrimidine linked to this specific

pyridine unit.

Mechanism of Synthesis (Suzuki-Miyaura Coupling)
The 5-bromo intermediate undergoes a Suzuki coupling with a pyrimidine boronate (or boronic

acid) to form the C5–C5' biaryl bond.

Reaction Conditions

5-Bromo-3-methoxy-
2-(2-methoxyethoxy)pyridine

Pd Catalyst
(e.g., Pd(dppf)Cl2 / Base)

+

2,4-Diaminopyrimidine-5-boronic acid
(or Pinacol Ester)

+

Gefapixant (MK-7264)
(P2X3 Antagonist)

Suzuki Coupling
C-C Bond Formation

Solvent: Dioxane/H2O or Toluene

Temp: 80-100°C

Click to download full resolution via product page

Caption: Synthesis of Gefapixant via Suzuki coupling. The 5-bromo pyridine serves as the

electrophile.

Why This Substitution Pattern?
2-(2-methoxyethoxy): This "pegylated" side chain is critical for oral bioavailability. Purely

lipophilic antagonists often suffer from poor solubility or high metabolic clearance. The ether
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oxygen also acts as a weak H-bond acceptor, potentially interacting with residues in the

P2X3 allosteric site.

3-Methoxy: Provides a specific steric clash that forces the biaryl system into a twisted

conformation, which is often required for binding selectivity between P2X3 and P2X2/3

subtypes.

Part 4: Experimental Protocols
Protocol: Preparation of the Intermediate
Note: If the specific bromide is not commercially available, it is synthesized via Nucleophilic

Aromatic Substitution (SNAr).

Objective: Synthesize 5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine from 5-bromo-2-

chloro-3-methoxypyridine.

Reagents:

Substrate: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

Nucleophile: 2-Methoxyethanol (1.5 eq)

Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH

Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

Activation: In a flame-dried flask under N₂, dissolve 2-methoxyethanol in anhydrous THF.

Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the

alkoxide.

Addition: Add 5-bromo-2-chloro-3-methoxypyridine (dissolved in THF) dropwise to the

alkoxide solution.

Scientific Rationale: The 2-position is activated for SNAr by the ring nitrogen. The 3-

methoxy group is electron-donating but does not deactivate the 2-position enough to
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prevent substitution by a strong alkoxide.

Reaction: Warm to room temperature (or heat to 60°C if sluggish) and monitor by LC-MS.

Workup: Quench with water, extract with EtOAc, wash with brine.

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol: Suzuki Cross-Coupling (General Application)
Objective: Couple the 5-bromo intermediate with an aryl boronic acid.[1]

Parameter Condition Rationale

Catalyst
Pd(dppf)Cl₂[2]·DCM (3-5

mol%)

Robust catalyst for heteroaryl

chlorides/bromides; resists

poisoning by pyridine nitrogen.

Base K₂CO₃ or K₃PO₄ (2-3 eq)

Inorganic bases are standard;

K₃PO₄ is preferred for

hindered substrates.

Solvent 1,4-Dioxane : Water (4:1)

Aqueous biphasic system

promotes the transmetallation

step.

Temperature 80–100°C

Required to overcome the

activation energy of the

electron-rich aryl bromide

oxidative addition.

Self-Validating Check:

Success Indicator: Disappearance of the bromide peak (m/z ~261/263) and appearance of

the biaryl product mass in LC-MS.

Common Failure Mode: Protodebromination (formation of the hydro-pyridine) indicates the

catalyst is active but transmetallation is slow. Correction: Switch to anhydrous conditions or a

more active catalyst like XPhos-Pd-G3.
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Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[3][4]

Specific Handling:

Pyridine Derivatives: Often possess unpleasant odors and can be sensitizers. Handle in a

fume hood.

Halogenated Compounds: Avoid contact with strong reducing agents (e.g., n-BuLi) unless

performing lithium-halogen exchange intentionally, as this will generate reactive lithio-

species.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ether

side chains over long periods.

Part 6: References
Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-

7264).

Source: Organic Process Research & Development (ACS Publications)

Context: Describes the industrial synthesis of Gefapixant, identifying the pyridine coupling

partners and optimization of the biaryl formation.
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Gefapixant (MK-7264) Clinical & Chemical Overview.

Source: National Institutes of Health (PubChem / DrugBank)

Context: Confirms the structure of Gefapixant and the role of the 2-(2-

methoxyethoxy)pyridine moiety in the final drug substance.

URL:[Link]
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Source: Chemical & Pharmaceutical Bulletin

Context: Provides general methodologies for converting 2-chloro-5-bromopyridines into

their alkoxy derivatives using alkoxides, validating the synthesis protocol described above.

URL:[Link]

P2X3 Receptor Antagonists: Patent Landscape.

Source: Google Patents (Merck Sharp & Dohme Corp)

Context: Patents detailing the specific intermediates and "composition of matter" for MK-
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URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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